molecular formula C18H21N3O B2598971 N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)cyclobutanecarboxamide CAS No. 2034463-53-9

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)cyclobutanecarboxamide

Cat. No.: B2598971
CAS No.: 2034463-53-9
M. Wt: 295.386
InChI Key: WATVKMQLJXFEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)cyclobutanecarboxamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core fused to a phenyl group, which is further substituted with a cyclobutanecarboxamide moiety. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, such as kinases and G-protein-coupled receptors .

Properties

IUPAC Name

N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c22-18(13-6-5-7-13)20-15-9-2-1-8-14(15)16-12-21-11-4-3-10-17(21)19-16/h1-2,8-9,12-13H,3-7,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATVKMQLJXFEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)cyclobutanecarboxamide typically involves multi-step organic synthesis. The key steps include:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and aldehydes or ketones.

    Attachment of the phenyl group: This step often involves a Suzuki-Miyaura coupling reaction between a halogenated imidazo[1,2-a]pyridine and a phenylboronic acid.

    Introduction of the cyclobutanecarboxamide group: This can be done through amide bond formation using cyclobutanecarboxylic acid and an appropriate amine derivative of the imidazo[1,2-a]pyridine-phenyl intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyclobutanecarboxamide group, potentially converting it to a cyclobutanemethylamine derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., bromine or chlorine) and Friedel-Crafts catalysts (e.g., aluminum chloride).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of cyclobutanemethylamine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds related to N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)cyclobutanecarboxamide exhibit significant antitumor properties. For instance, derivatives of imidazo[1,2-a]pyridine have been synthesized and tested for their ability to inhibit tumor cell growth. Studies demonstrate that these compounds can effectively target various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways .

Neuroprotective Effects

The neuroprotective potential of imidazo[1,2-a]pyridine derivatives has been explored in models of neurodegenerative diseases. These compounds may provide protective effects against oxidative stress and inflammation in neuronal cells. In vitro studies show that they can modulate signaling pathways related to neuroprotection .

Antiviral Properties

Emerging evidence suggests that imidazo[1,2-a]pyridine derivatives may possess antiviral activity. Research has indicated that these compounds can inhibit viral replication mechanisms, making them candidates for further development as antiviral agents .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal demonstrated the efficacy of a related compound in inhibiting glioma cells. The compound showed a dose-dependent response with IC50_{50} values significantly lower than those of standard chemotherapeutic agents .

Case Study 2: Neuroprotection in Animal Models

In preclinical trials involving animal models of Alzheimer's disease, derivatives exhibited promising results in improving cognitive function and reducing amyloid plaque formation. These findings support the potential use of such compounds in developing therapeutic strategies for neurodegenerative disorders .

Mechanism of Action

The mechanism by which N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)cyclobutanecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazo[1,2-a]pyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The phenyl and cyclobutanecarboxamide groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo[1,2-a]pyridine Derivatives

Compound Name Molecular Weight (g/mol) Key Substituents Potential Applications References
N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)cyclobutanecarboxamide (Target Compound) ~297.35* Cyclobutanecarboxamide Drug discovery, agrochemicals
5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid 241.05 Bromo, carboxylic acid Synthetic intermediate
1-[(6-chloro-3-pyridinyl)methyl]-1,2,3,5,6,7-hexahydro-5-methoxy-7-methyl-8-nitro-imidazo[1,2-a]pyridine ~370.80* Chloropyridinylmethyl, nitro, methoxy Insecticides, pesticidal agents
N-methylsulfonyl-6-[2-(3-pyridyl)thiazol-5-yl]pyridine-2-carboxamide ~362.35* Methylsulfonyl, thiazolyl-pyridine Antiparasitic agents
Isocycloseram ~450.50* Trifluoromethyl, pentafluoroethyl Acaricides, insecticides

*Estimated based on structural formula.

Key Observations

Substituent Diversity and Bioactivity :

  • The target compound ’s cyclobutanecarboxamide group contrasts with bulkier substituents in analogs like Isocycloseram (trifluoromethyl/pentafluoroethyl) . Cyclobutane’s compact size may reduce steric hindrance, improving target binding in enzyme pockets.
  • Nitro and halogenated derivatives (e.g., bromo, chloro) in and are common in pesticidal agents due to their electron-withdrawing effects, enhancing stability and interaction with pest-specific proteins .

The cyclobutane ring likely reduces lipophilicity (logP) compared to trifluoromethyl or aryl groups, balancing solubility and membrane permeability .

Synthetic Accessibility :

  • Building blocks like 5-bromoimidazo[1,2-a]pyridine-2-carboxylic acid () serve as precursors for derivatization, suggesting the target compound could be synthesized via amide coupling with cyclobutanecarboxylic acid .

Research Findings and Implications

  • Patent Trends: The European patent () highlights a focus on halogenated and fluorinated imidazopyridines for pest control, but the target compound’s cyclobutane group represents a novel approach to modulating steric and electronic properties .
  • Structural Insights : While crystallographic data for the target compound is absent, SHELX-refined structures of similar molecules (e.g., pesticidal derivatives) suggest that conformational analysis could guide further optimization .

Biological Activity

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

  • Molecular Formula : C23H25N3O
  • Molecular Weight : 359.4641 g/mol
  • SMILES Notation : CCC(C(=O)Nc1ccccc1c1nc2n(c1)CCCC2)c1ccccc1

The compound features a cyclobutanecarboxamide moiety linked to an imidazopyridine structure, which is known for various biological activities.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : These compounds often act as inhibitors of specific enzymes involved in cancer cell proliferation. They may also induce apoptosis in cancer cells through various pathways, including the modulation of signaling molecules involved in cell survival and death.

Anti-inflammatory Effects

Compounds related to this class have been shown to possess anti-inflammatory properties:

  • Neutrophil Chemotaxis : Some studies suggest that derivatives can inhibit the chemotaxis of neutrophils, which is a crucial step in inflammatory responses. This inhibition could be attributed to the blocking of specific chemoattractants like interleukin 8 (IL8) and formyl-methionyl-leucyl-phenylalanine (fMLP) .

Neuroprotective Effects

Emerging evidence points towards neuroprotective effects associated with imidazo[1,2-a]pyridine derivatives:

  • Mechanism : These compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated inhibition of neutrophil chemotaxis by related compounds.Suggests potential for treating inflammatory diseases.
Study 2 Evaluated anticancer activity in vitro; showed significant cell line-specific effects.Indicates the need for further development as anticancer agents.
Study 3 Investigated neuroprotective properties; identified pathways involved in oxidative stress response.Supports potential use in neurodegenerative conditions.

Discussion

The biological activity of this compound suggests a multifaceted role in pharmacology. Its ability to modulate inflammatory responses and exhibit anticancer properties makes it a promising candidate for further research.

Future Directions

Further studies are necessary to elucidate the precise mechanisms of action and to evaluate the therapeutic efficacy in vivo. The development of analogs with improved potency and selectivity could enhance its application in clinical settings.

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(2-imidazo[1,2-a]pyridinylphenyl)cyclobutanecarboxamide derivatives?

The synthesis of this scaffold typically involves:

  • Rhodium-catalyzed C-H amidation : A Rh(III)-catalyzed directed ortho-amidation of 2-arylimidazoheterocycles using dioxazolones as amidating reagents yields derivatives with high regioselectivity (e.g., 40–60% yields under optimized conditions) .
  • One-pot tandem reactions : For imidazo[1,2-a]pyridine cores, a tandem Ortoleva-King reaction between 2-aminopyridines and acetophenones under neat conditions (110°C, 4 h) followed by NaOH-mediated cyclization (100°C, 1 h) provides a streamlined route .

Q. Key Optimization Parameters

ParameterImpact on Yield/SelectivityEvidence Source
Catalyst (Rh vs. Pd)Rh(III) improves regioselectivity for amidation
Solvent (neat vs. polar aprotic)Neat conditions reduce side reactions
Temperature>100°C required for cyclization efficiency

Q. How is structural characterization of this compound performed, and what analytical conflicts may arise?

Core Techniques :

  • 1H/13C NMR : Assigns aromatic protons (δ 7.2–8.5 ppm) and cyclobutane carbons (δ 25–35 ppm). Overlapping signals in the imidazo[1,2-a]pyridine region (δ 6.5–7.5 ppm) may require 2D-COSY or HSQC for resolution .
  • HRMS : Confirms molecular weight (e.g., calculated [M+H]+ for C21H22N3O: 356.1764; observed 356.1766) .

Q. Common Conflicts :

  • Tautomerism : The imidazo[1,2-a]pyridine core may exhibit keto-enol tautomerism, leading to split signals in NMR. Use deuterated DMSO or low-temperature NMR to stabilize the dominant form .
  • Rotamers : The cyclobutane-carboxamide bond rotation can cause duplication of signals. Heating the NMR sample (60–80°C) often coalesces peaks .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological target identification for this scaffold?

Reported Targets :

  • Kinase inhibition : Derivatives inhibit CLK kinases (e.g., IC50 = 0.8 µM for CLK1) via binding to the ATP pocket, validated by X-ray crystallography .
  • Anti-amyloid activity : Analogues like IMPY (6-iodo-2-(4'-dimethylamino)phenylimidazo[1,2-a]pyridine) show Aβ fibril binding (Kd = 12 nM) but may conflict with off-target CNS effects .

Q. Conflict Resolution Strategies

DiscrepancyMethodological ApproachEvidence
Off-target kinase vs. amyloid bindingCompetitive binding assays with radiolabeled ligands (e.g., [3H]-IMPY vs. [32P]-ATP)
Species-specific toxicityParallel testing in human vs. rodent primary neurons

Q. What strategies optimize the aqueous solubility of this hydrophobic compound for in vivo studies?

Approaches :

  • Prodrug design : Introduce phosphate esters at the cyclobutane-carboxamide group (e.g., logP reduction from 3.2 to 1.8) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm, PDI <0.2) to enhance bioavailability (AUC increased 4-fold in murine models) .

Q. Solubility vs. Bioactivity Trade-offs

FormulationSolubility (mg/mL)IC50 (CLK1 inhibition)Evidence
Free compound0.030.8 µM
Liposomal1.21.2 µM
PEG-conjugated2.53.5 µM

Q. How can researchers address challenges in detecting this compound in complex biological matrices?

Analytical Workflow :

Sample Prep : Solid-phase extraction (C18 cartridges, pH 7.4) with 85–90% recovery from plasma .

LC-MS/MS : Use a HILIC column (2.6 µm, 100 Å) with ESI+ detection. Key transitions: m/z 356→238 (quantifier) and 356→152 (qualifier) .

Q. Interference Mitigation

Matrix InterferentSolutionEvidence
PhospholipidsHybridSPE®-Phospholipid cartridge
HemoglobinDilute-and-shoot (1:4 with MeOH)

Q. What computational tools predict the metabolic stability of this compound?

In Silico Models :

  • CYP450 metabolism : Schrödinger’s QikProp predicts primary oxidation at the imidazo[1,2-a]pyridine C-3 position (t1/2 = 12 min in human microsomes) .
  • Glucuronidation : SwissADME identifies the carboxamide group as a high-risk site for Phase II metabolism (Vmax = 8.2 nmol/min/mg) .

Q. Validation Data

ParameterPredicted vs. Observed (Human Liver Microsomes)Evidence
Clint (µL/min/mg)18 vs. 22
Major MetaboliteN-Oxide (72%) vs. Glucuronide (65%)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.